AR 231453

描述

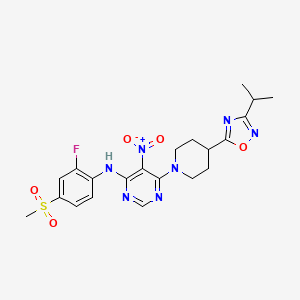

Structure

3D Structure

属性

IUPAC Name |

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBKNTVAKIFYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223614 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733750-99-7 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-231453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-231453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR231453: A Comprehensive Technical Guide to its Mechanism of Action on GPR119

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR231453 is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its dual role in glucose homeostasis.[3] This receptor is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Activation of GPR119 by agonists like AR231453 stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[5][6] This technical guide provides an in-depth overview of the mechanism of action of AR231453 on GPR119, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

AR231453 functions as a GPR119 agonist.[1] GPR119 is a Class A GPCR that primarily couples to the stimulatory G protein, Gαs.[6][7] The binding of AR231453 to GPR119 initiates a conformational change in the receptor, leading to the activation of Gαs.[8] The activated Gαs, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4][6] The subsequent increase in intracellular cAMP levels acts as a critical second messenger, triggering downstream physiological effects.[4]

Recent cryo-electron microscopy (cryo-EM) structures of the human GPR119-Gs signaling complex bound to AR231453 have provided detailed insights into the agonist's binding mode.[8][9] These studies reveal that AR231453 and other agonists share a conserved binding mechanism within a hydrophobic pocket of the receptor.[8][9]

The primary physiological outcomes of GPR119 activation by AR231453 are:

-

Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, the elevation of cAMP potentiates insulin release in a glucose-dependent manner.[1][10]

-

Stimulation of Incretin Hormone Release: In intestinal L-cells, increased cAMP levels trigger the secretion of incretin hormones, most notably GLP-1.[6][11] GLP-1 further contributes to glucose control by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.[4]

Quantitative Data

The potency and efficacy of AR231453 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| EC50 (cAMP Accumulation) | CHO cells expressing human GPR119 | 4.7 nM | [1] |

| EC50 (cAMP Accumulation) | HEK293 cells expressing GPR119 | 0.68 nM | [12] |

| EC50 (Insulin Release) | HIT-T15 cells | 3.5 nM | [1] |

| EC50 (Calcium Influx) | GLUTag cells | 0.11 µM | [11] |

| Binding Affinity (Ki) | Not Specified | 5.5 nM | [2] |

Table 1: In Vitro Potency and Affinity of AR231453

| Animal Model | Dosage | Effect | Reference |

| Mice | 20 mg/kg (oral) | Markedly improved oral glucose tolerance | [1] |

Table 2: In Vivo Efficacy of AR231453

Signaling Pathways and Visualizations

The activation of GPR119 by AR231453 initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR119 agonists. The following are generalized protocols for key experiments.

cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453.[3][13]

Materials:

-

HEK293 cells stably expressing human GPR119

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

AR231453

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF-based)

-

384-well microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in an appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model.

Caption: Experimental workflow for a cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as HIT-T15 or MIN6 cells.[3]

Materials:

-

HIT-T15 or MIN6 cells

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.8 mM)

-

AR231453

-

Insulin ELISA kit

-

24-well plates

Procedure:

-

Cell Culture and Plating: Culture the insulin-secreting cells and seed them into 24-well plates. Allow them to grow to a suitable confluency.

-

Pre-incubation: Wash the cells with a glucose-free KRBH buffer and then pre-incubate them in KRBH buffer with low glucose (2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.

-

Cell Stimulation: Remove the pre-incubation buffer and add the prepared compound solutions to the respective wells. Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, collect the supernatants from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Conclusion

AR231453 is a well-characterized and potent GPR119 agonist that enhances glucose-dependent insulin secretion and stimulates the release of incretin hormones through a cAMP-dependent signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery. The detailed understanding of AR231453's mechanism of action continues to inform the development of novel therapeutics targeting GPR119.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

The Role of AR231453 in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR231453 is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[2] Activation of GPR119 by AR231453 elicits a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect promotion of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This guide provides an in-depth technical overview of the role of AR231453 in insulin secretion, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action

AR231453 functions as a GPR119 agonist. GPR119 is a Gαs-coupled receptor.[3] Upon binding of AR231453, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] In pancreatic β-cells, elevated cAMP levels amplify the glucose-dependent signaling cascade that results in the exocytosis of insulin-containing granules. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia.[4] In intestinal L-cells, the same cAMP-mediated pathway stimulates the release of GLP-1, which in turn acts on β-cells to further enhance glucose-stimulated insulin secretion (GSIS).[2][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of AR231453 from various studies.

Table 1: In Vitro Activity of AR231453

| Assay Type | Cell Line / System | Parameter | Value (nM) | Reference |

| cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 | [1] |

| cAMP Accumulation | HIT-T15 | EC₅₀ | 4.7 | [4] |

| Glucose-Stimulated Insulin Secretion (GSIS) | HIT-T15 | EC₅₀ | 3.5 | [1] |

| cAMP Accumulation | CHO (human GPR119) | EC₅₀ | 3.9 | [4] |

| cAMP Accumulation | CHO (mouse GPR119) | EC₅₀ | 66 | [4] |

| cAMP Accumulation | CHO (rat GPR119) | EC₅₀ | 40 | [4] |

Table 2: In Vivo Efficacy of AR231453

| Animal Model | Dosage (p.o.) | Effect | Reference |

| C57BL/6 Mice | 20 mg/kg | Markedly improved oral glucose tolerance. | [1] |

| Diabetic KK/Aʸ Mice | Not specified | Highly responsive to AR231453. | [5] |

| Diabetic C57BL/6 Mice | 10 mg/kg/day | Stimulated β-cell replication and improved islet graft function. | [2] |

| STZ-DIO Mice | 10-30 mg/kg | Lowered blood glucose in a 14-day study. | [4] |

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453 in a cell line stably expressing the receptor (e.g., HEK293-hGPR119).

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX).

-

AR231453.

-

Forskolin (positive control).

-

DMSO (vehicle control).

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

384-well microplates.

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 16,000 cells per well.

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control.

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the AR231453 concentration. Calculate the EC₅₀ value using a suitable nonlinear regression model.[3]

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in isolated rodent islets.

Materials:

-

Isolated rodent islets.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB buffer (e.g., 3.3 mM or 5 mM glucose).

-

High glucose KRB buffer (e.g., 16.7 mM or 15 mM glucose).

-

AR231453.

-

GLP-1 (positive control).

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using a standard collagenase digestion method.

-

Pre-incubation: Pre-incubate batches of size-matched islets (e.g., 5-10 islets per tube) in low glucose KRB buffer for 30-60 minutes at 37°C to allow them to equilibrate.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB buffer (with and without AR231453/vehicle) and incubate for 30-60 minutes at 37°C. Collect the supernatant to measure basal insulin secretion.

-

Stimulated Secretion: Replace the buffer with high glucose KRB buffer (with and without AR231453/vehicle/positive control) and incubate for 30-60 minutes at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize insulin secretion to islet number or DNA content. Compare the insulin secretion in the presence of AR231453 to the vehicle control under both low and high glucose conditions to determine the glucose-dependent effect.[6][7]

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the in vivo efficacy of AR231453 on glucose tolerance.

Materials:

-

Mice (e.g., C57BL/6).

-

AR231453 formulation for oral gavage.

-

Vehicle control.

-

Glucose solution (e.g., 20% dextrose).

-

Glucometer and test strips.

Procedure:

-

Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.

-

Compound Administration: Administer AR231453 (e.g., 20 mg/kg) or vehicle via oral gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the AR231453-treated group and the vehicle-treated group. A significant reduction in the AUC indicates improved glucose tolerance.[8]

Conclusion

AR231453 demonstrates a significant role in promoting insulin secretion through the activation of GPR119. Its dual action on pancreatic β-cells and intestinal L-cells, combined with its glucose-dependent nature, underscores the therapeutic potential of GPR119 agonists for the treatment of type 2 diabetes. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. surgery.wisc.edu [surgery.wisc.edu]

- 8. mmpc.org [mmpc.org]

The Role of AR231453 in the Glucagon-Like Peptide-1 Release Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways initiated by AR231453 that culminate in GLP-1 secretion. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field.

Introduction to AR231453 and GPR119

AR231453 is a small molecule agonist of GPR119, a class A G protein-coupled receptor.[1] GPR119 is primarily expressed in the pancreatic beta cells and intestinal L-cells.[2] Its activation has been shown to improve glycemic control by enhancing glucose-dependent insulin release and stimulating the secretion of GLP-1.[2][3] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and delaying gastric emptying.[4] The therapeutic potential of GPR119 agonists like AR231453 lies in their ability to amplify the physiological incretin effect, which is often blunted in individuals with type 2 diabetes.[4]

The Molecular Mechanism of AR231453-Mediated GLP-1 Release

AR231453 activates GPR119 on enteroendocrine L-cells, initiating a cascade of intracellular signaling events that lead to the secretion of GLP-1. This process is primarily mediated through the canonical Gαs/cAMP pathway, with evidence also suggesting the involvement of intracellular calcium mobilization.

The Gαs/cAMP Signaling Pathway

The predominant mechanism of action for GPR119 agonists is the activation of the Gαs subunit of the heterotrimeric G protein.[3] Upon binding of AR231453 to GPR119, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] Elevated cAMP, in turn, activates Protein Kinase A (PKA) and potentially other downstream effectors like Exchange Protein Activated by cAMP (EPAC), culminating in the exocytosis of GLP-1-containing granules.[6] Studies have shown that AR231453 potently stimulates cAMP accumulation with an EC50 of 4.7 nM.[7]

The Role of Intracellular Calcium

In addition to the Gαs/cAMP pathway, evidence suggests that AR231453 can also induce an increase in intracellular calcium ([Ca2+]i).[8][9] This calcium mobilization is thought to be a key event in stimulus-secretion coupling in many endocrine cells, including L-cells.[10][11] The precise mechanism by which GPR119 activation by AR231453 leads to an increase in [Ca2+]i is still under investigation but may involve Gαq/11 signaling or crosstalk from the Gαs pathway. The rise in intracellular calcium, along with the activation of the cAMP pathway, creates a synergistic signal for robust GLP-1 secretion.[8]

Quantitative Data on AR231453 Activity

The following table summarizes the quantitative data for AR231453's effect on various cellular responses related to GLP-1 release.

| Parameter | Cell Line/System | Value | Reference |

| GLP-1 Release (EC50) | GLUTag cells (0 mM glucose) | 78 nM (95% CI: 23-268 nM) | [8] |

| GLUTag cells (10 mM glucose) | 17 nM (95% CI: 5-51 nM) | [8] | |

| GLUTag cells (15 mM glucose) | 56 nM | [8] | |

| cAMP Accumulation (EC50) | Cells transfected with human GPR119 | 4.7 nM | [5][7] |

| Intracellular Calcium Influx (EC50) | GLUTag cells | 0.11 µM | [8] |

| Insulin Release (EC50) | HIT-T15 cells | 3.5 nM | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: AR231453 signaling pathway in enteroendocrine L-cells.

Caption: A typical experimental workflow for evaluating AR231453.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effect of AR231453 on GLP-1 release and related signaling events.

GLP-1 Secretion Assay in GLUTag Cells

This protocol is adapted from studies investigating GLP-1 release from the murine GLUTag enteroendocrine cell line.[8]

-

Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed GLUTag cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 48 hours.

-

Starvation: Prior to the experiment, wash the cells twice with serum-free DMEM and then incubate in serum-free DMEM for 2 hours.

-

Treatment: Prepare a Krebs-Ringer bicarbonate buffer (KRBB) containing the desired glucose concentration (e.g., 0 mM or 10 mM). Prepare serial dilutions of AR231453 in the KRBB.

-

Incubation: Aspirate the starvation medium and add the AR231453-containing KRBB to the cells. Incubate for 2 hours at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-IV inhibitor (e.g., sitagliptin) to the collected supernatant.

-

GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the dose-response curve and calculate the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium influx using a Fluorometric Imaging Plate Reader (FLIPR).[8]

-

Cell Preparation: Seed GLUTag cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of AR231453 at a higher concentration than the final desired concentration.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the AR231453 from the compound plate to the cell plate and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The peak fluorescence response is typically used for analysis. Plot the dose-response curve of the peak fluorescence versus the AR231453 concentration to determine the EC50.

In Vivo Evaluation of GLP-1 Release in Mice

This protocol outlines a method for assessing the in vivo effect of AR231453 on GLP-1 secretion in mice.[12]

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer AR231453 (e.g., 10 mg/kg) or vehicle control via oral gavage. In some studies, a DPP-IV inhibitor is co-administered to prevent GLP-1 degradation.

-

Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), administer an oral glucose challenge (e.g., 2-3 g/kg).

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points before and after the glucose challenge (e.g., 0, 2, 5, 10, 30 minutes). Collect the blood into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

GLP-1 Measurement: Measure the active GLP-1 levels in the plasma using a specific ELISA kit.

-

Data Analysis: Plot the plasma GLP-1 concentrations over time for each treatment group. Calculate the area under the curve (AUC) for GLP-1 release and perform statistical analysis to compare the treatment groups.

Conclusion

AR231453 represents a significant tool for investigating the therapeutic potential of GPR119 agonism. Its ability to potently stimulate GLP-1 release through a well-defined signaling pathway underscores the importance of the GPR119/incretin axis in metabolic regulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of GPR119-mediated signaling and its application in the treatment of type 2 diabetes and other metabolic diseases. The continued exploration of compounds like AR231453 will be crucial in the development of novel therapies that leverage the body's own incretin system to achieve better glycemic control.

References

- 1. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery, characterization, and clinical development of the glucagon-like peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium affects insulin release and membrane potential in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate Increases Intracellular Calcium Levels and Enhances Growth Hormone Release from Rat Anterior Pituitary Cells via the G-Protein-Coupled Receptors GPR41 and 43 | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Downstream Signaling of AR231453 in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways of AR231453, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), within pancreatic beta-cells. This document details the molecular mechanisms by which AR231453 modulates insulin secretion, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathway

AR231453 exerts its effects on pancreatic beta-cells by activating GPR119, a Gαs-coupled receptor.[1][2] This activation initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion (GSIS).[1][3] The primary intracellular second messenger involved is cyclic adenosine monophosphate (cAMP).[1][2]

The binding of AR231453 to GPR119 leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] The subsequent rise in intracellular cAMP levels activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2][4][5] Both PKA and EPAC play crucial roles in amplifying the insulin secretion response to elevated glucose levels.[4][5] This signaling pathway is a key mechanism for the regulation of glucose homeostasis.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of AR231453.

Table 1: In Vitro Efficacy of AR231453

| Assay | Cell Line/Islet Type | Parameter | Value |

| cAMP Accumulation | HIT-T15 cells | EC50 | 4.7 nM |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |

| Glucose-Stimulated Insulin Release | Rat Islets (at 15 mM glucose) | Concentration of AR231453 | 300 nM |

| Glucose-Stimulated Insulin Release | Mouse Islets | Glucose Range | 8-17 mM |

Table 2: In Vivo Efficacy of AR231453 in Mice

| Experiment | Animal Model | AR231453 Dose | Key Finding |

| Oral Glucose Tolerance Test | C57BL/6 mice | 20 mg/kg | Markedly improved glucose tolerance. |

| Insulin Response to Glucose Challenge | C57BL/6 mice | 20 mg/kg | Significantly elevated plasma insulin levels.[3] |

| Beta-cell Replication | Diabetic C57BL/6 mice with islet grafts | 10 mg/kg/day | Significantly higher percentage of insulin(+) and BrdU(+) beta-cells (21.5% ± 6.9% vs 5.6% ± 3.7% in vehicle).[7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of AR231453 and the workflows for key experimental procedures.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting key experiments to investigate the effects of AR231453 on pancreatic beta-cells.

In Vitro cAMP Accumulation Assay

This protocol details the measurement of intracellular cAMP levels in a pancreatic beta-cell line (e.g., HIT-T15) in response to AR231453 stimulation.

Materials:

-

Pancreatic beta-cell line (e.g., HIT-T15)

-

Cell culture medium and supplements

-

AR231453

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF)

-

Multi-well plates (e.g., 96-well or 384-well)

Procedure:

-

Cell Culture: Culture HIT-T15 cells in the recommended medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. d. Add the prepared AR231453 dilutions, forskolin, or vehicle control to the respective wells. e. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the assay buffer and lyse the cells according to the instructions of the cAMP detection kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method (e.g., ELISA, HTRF).

-

Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the AR231453 concentration. Calculate the EC50 value using a non-linear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from isolated pancreatic islets or a beta-cell line in response to glucose and AR231453.[8][9][10]

Materials:

-

Isolated pancreatic islets or a beta-cell line (e.g., MIN6, INS-1)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

-

AR231453

-

DMSO (vehicle control)

-

Multi-well plates or microfuge tubes

-

Insulin ELISA kit

Procedure:

-

Islet/Cell Preparation: If using islets, isolate them from rodents and allow them to recover overnight in culture medium. If using a cell line, seed the cells in multi-well plates and grow to an appropriate confluency.

-

Pre-incubation: a. Wash the islets or cells twice with KRBH buffer containing low glucose. b. Pre-incubate the islets or cells in KRBH buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

-

Basal Insulin Secretion: a. Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, with or without various concentrations of AR231453 (and a vehicle control). b. Incubate for 1 hour at 37°C. c. Collect the supernatant for measurement of basal insulin secretion.

-

Stimulated Insulin Secretion: a. Replace the buffer with KRBH buffer containing high glucose, with or without the same concentrations of AR231453 as in the basal step. b. Incubate for 1 hour at 37°C. c. Collect the supernatant for measurement of stimulated insulin secretion.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the insulin concentration against the AR231453 concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of AR231453 on insulin secretion. The results can be expressed as fold-change over the respective basal or stimulated control.

Conclusion

AR231453 is a potent GPR119 agonist that enhances glucose-dependent insulin secretion from pancreatic beta-cells through a cAMP-mediated signaling pathway involving both PKA and EPAC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GPR119 agonists for the treatment of metabolic disorders such as type 2 diabetes. The provided visualizations of the signaling cascade and experimental workflows serve as a clear and concise reference for understanding the mechanism of action of AR231453.

References

- 1. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. surgery.wisc.edu [surgery.wisc.edu]

AR231453: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of AR231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. The information herein is intended to support research and drug development efforts targeting metabolic diseases.

Chemical Structure and Physicochemical Properties

AR231453 is a synthetic small molecule characterized by a complex heterocyclic structure. Its systematic IUPAC name is N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[1].

Table 1: Chemical and Physicochemical Properties of AR231453

| Property | Value | Reference |

| Molecular Formula | C21H24FN7O5S | [2] |

| Molecular Weight | 505.52 g/mol | [2] |

| CAS Number | 733750-99-7 | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO (25 mg/mL) | [2] |

| SMILES | CC(C)C1=NOC(C2CCN(C3=NC=NC(NC4=CC=C(S(=O)(C)=O)C=C4F)=C3--INVALID-LINK--=O)CC2)=N1 | [2] |

| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [2] |

Biological Activity and Mechanism of Action

AR231453 is a potent and highly selective agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells[1][3]. Its mechanism of action involves the activation of the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels[4]. This elevation in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[3][4]. Due to its targeted action, AR231453 has been investigated as a potential therapeutic agent for type 2 diabetes.

Table 2: In Vitro Biological Activity of AR231453

| Assay | Cell Line/System | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells (human GPR119) | EC50 | 4.7 nM | [5] |

| cAMP Accumulation | HEK293 cells (human GPR119) | EC50 | 0.7 µM | [5] |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [5] |

| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose | [5] |

Table 3: In Vivo Biological Activity of AR231453

| Animal Model | Dosage and Administration | Effect | Reference |

| Mice | 20 mg/kg, oral gavage | Markedly improved oral glucose tolerance | [5] |

| Diabetic Mice | 10 mg/kg/day | Stimulated β-cell replication and improved islet graft function | [3] |

Signaling Pathway

The binding of AR231453 to GPR119 initiates a well-defined signaling cascade within the target cells. The following diagram illustrates this pathway.

References

- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

The Discovery and Preclinical Profile of AR231453: A First-in-Class GPR119 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This whitepaper provides a comprehensive technical overview of the discovery, history, and preclinical characterization of AR231453, the first potent and orally efficacious small molecule agonist of GPR119. We will delve into its synthesis, in vitro and in vivo pharmacology, and the key experimental methodologies used to elucidate its mechanism of action.

Introduction: The Promise of GPR119 in Metabolic Disease

GPR119 is a class A, rhodopsin-like G-protein coupled receptor predominantly expressed in pancreatic β-cells and gastrointestinal incretin-releasing cells.[1] The receptor is coupled to the Gαs signaling pathway, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP in β-cells enhances glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it triggers the release of GLP-1 and glucose-dependent insulinotropic peptide (GIP).[3][4] This dual action makes GPR119 an attractive target for developing novel antihyperglycemic agents with a potentially low risk of hypoglycemia.

The Discovery of AR231453: From Screening Hit to Potent Agonist

AR231453, with the chemical name (2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[1][5][6]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine, was the first potent and orally active GPR119 agonist to be reported.[6][7] Its discovery by scientists at Arena Pharmaceuticals began with an initial inverse agonist screening hit.[6][7] Through a focused medicinal chemistry effort, this initial hit was optimized, leading to the identification of AR231453 as a highly potent and selective GPR119 agonist.[6]

Chemical Synthesis of AR231453

The synthesis of AR231453 was first described by Semple et al. in the Journal of Medicinal Chemistry. The synthesis involves a multi-step process, a general outline of which is presented below. For a detailed, step-by-step protocol, readers are referred to the original publication.

A key step in the synthesis involves the coupling of a substituted pyrimidine core with a piperidine moiety bearing an oxadiazole ring. The synthesis of the piperidine fragment generally starts from a protected piperidine-4-carboxylic acid, which is converted to the corresponding 3-isopropyl-[1][5][6]oxadiazole derivative. The pyrimidine core is typically synthesized from a di-chlorinated pyrimidine precursor, which allows for sequential substitution.

In Vitro and In Vivo Pharmacology of AR231453

AR231453 has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its potency, selectivity, and efficacy as a GPR119 agonist.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for AR231453 from various preclinical studies.

Table 1: In Vitro Potency and Efficacy of AR231453

| Assay Type | Cell Line / Tissue | Parameter | Value |

| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |

| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose |

| GPR119 Affinity | - | Ki | 5.5 nM |

Data compiled from multiple sources.[6]

Table 2: In Vivo Efficacy of AR231453 in an Oral Glucose Tolerance Test (OGTT)

| Animal Model | Dosage (oral) | Effect |

| Mice | 20 mg/kg | Markedly improved glucose tolerance |

Data from MedchemExpress product information, citing Chu et al., 2007.[6]

Selectivity Profile

AR231453 has demonstrated high selectivity for GPR119. It was reported to be inactive when tested against a panel of over 230 other GPCRs, including all known pancreatic islet receptors.[6] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize AR231453.

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453.

-

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.

-

Compound Preparation: Serial dilutions of AR231453 are prepared in an assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions) are also prepared.

-

Assay Procedure:

-

Cells are seeded into 384-well microplates.

-

The diluted compounds, positive control, and vehicle control are added to the respective wells.

-

The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.

-

A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used to measure the intracellular cAMP levels according to the manufacturer's instructions.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the AR231453 concentration. The EC50 value is calculated using a suitable nonlinear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line (e.g., MIN6 or HIT-T15 cells).

-

Cell Culture: MIN6 cells are seeded into a 96-well plate and cultured for 2 days.

-

Compound Preparation: Solutions of AR231453 at various concentrations are prepared in Krebs-Ringer Bicarbonate Buffer (KRBH) containing both low (e.g., 2.8 mM) and high (e.g., 16.8 mM) glucose concentrations. Vehicle controls for both glucose conditions are also prepared.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed twice with KRBH buffer.

-

The cells are pre-incubated in KRBH buffer with low glucose for a defined period.

-

The pre-incubation buffer is aspirated, and the compound solutions (in both low and high glucose) are added to the cells.

-

The plate is incubated for 1 hour at 37°C.

-

The supernatant is collected from each well.

-

-

Insulin Measurement: The insulin concentration in the collected supernatants is measured using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: The measured insulin concentration is plotted against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of AR231453 on glucose disposal.

-

Animals: Male C57BL/6 mice are typically used.

-

Acclimatization and Fasting: Animals are acclimated to the housing conditions and then fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: AR231453 (e.g., 20 mg/kg) or vehicle is administered orally by gavage.

-

Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a baseline blood glucose measurement is taken from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg) is administered orally by gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The blood glucose concentrations are plotted over time for both the AR231453-treated and vehicle-treated groups. The area under the curve (AUC) for glucose is calculated to quantify the overall improvement in glucose tolerance.

Visualizing the Molecular and Experimental Framework

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflow for GPR119 Agonist Characterization

Caption: A typical experimental workflow for GPR119 agonist discovery.

Logical Relationship in AR231453 Development

Caption: Logical progression of AR231453's development.

Conclusion and Future Perspectives

AR231453 was a landmark discovery in the field of GPR119 research, providing a critical tool for elucidating the receptor's role in glucose homeostasis and serving as a proof-of-concept for the therapeutic potential of GPR119 agonism. The preclinical data for AR231453 demonstrated potent, selective, and orally bioavailable activity, validating GPR119 as a druggable target for type 2 diabetes. While AR231453 itself did not progress to late-stage clinical trials, the insights gained from its discovery and characterization have paved the way for the development of second-generation GPR119 agonists with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of GPR119 and its agonists holds promise for the development of novel, safe, and effective treatments for metabolic diseases.

References

- 1. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective GPR119 Agonist: A Technical Guide to the Binding Affinity and Selectivity of AR231453

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of AR231453, a potent agonist for the G protein-coupled receptor 119 (GPR119). GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). AR231453 is a well-characterized small molecule agonist that has been instrumental in elucidating the physiological roles of GPR119.

Quantitative Analysis of AR231453 Activity at GPR119

The following tables summarize the key quantitative data defining the potency and efficacy of AR231453 in various in vitro assays.

Table 1: Binding Affinity and Functional Potency of AR231453 for GPR119

| Parameter | Value | Assay Type | Cell Line/System |

| Affinity | 5.5 nM | Not specified in source | Not specified in source[1] |

| EC₅₀ (cAMP Accumulation) | 4.7 nM | cAMP Accumulation Assay | HEK293 cells expressing human GPR119[2] |

| EC₅₀ (Insulin Release) | 3.5 nM | Glucose-Stimulated Insulin Secretion (GSIS) | HIT-T15 cells[2] |

Table 2: Selectivity Profile of AR231453

| Receptor Panel | Result | Method |

| >230 GPCRs | Inactive | Not specified in source[2] |

AR231453 demonstrates high selectivity for GPR119, showing no significant activity when screened against a large panel of over 230 other G protein-coupled receptors.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like AR231453 initiates a well-defined intracellular signaling cascade. The receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to promote insulin and GLP-1 secretion.

Figure 1. GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for assessing the binding affinity and functional activity of GPR119 agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane preparations from cells expressing GPR119

-

Radiolabeled GPR119 ligand (e.g., a tritiated or iodinated agonist/antagonist)

-

Test compound (e.g., AR231453)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (a high concentration of a non-radiolabeled GPR119 ligand)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of the test compound (AR231453) to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (excess non-labeled ligand).

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.

-

Membrane Addition: Add the GPR119 membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the GPR119 signaling pathway. A Homogeneous Time-Resolved Fluorescence (HTRF) format is commonly used for its high sensitivity and throughput.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium

-

Stimulation buffer

-

Test compound (e.g., AR231453)

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture until they reach the desired confluency.

-

Compound Preparation: Prepare serial dilutions of AR231453 in stimulation buffer. Also prepare solutions of forskolin and DMSO.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of AR231453 to determine the EC₅₀.

Figure 3. Experimental workflow for a cAMP HTRF assay.

References

The Pharmacokinetics and Pharmacodynamics of AR231453: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

Abstract

AR231453 is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Primarily expressed in pancreatic β-cells and intestinal L-cells, GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[3][4] Activation of GPR119 by AR231453 stimulates a dual pathway for glycemic control: the direct, glucose-dependent enhancement of insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3][4] This document provides a comprehensive technical overview of the publicly available pharmacokinetic and pharmacodynamic data on AR231453, including detailed experimental protocols and visual representations of its mechanism of action and relevant experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of AR231453 is the activation of GPR119, a Gαs-coupled receptor. This activation initiates a signaling cascade that leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced glucose-dependent insulin release and GLP-1 secretion.[1][2]

Mechanism of Action

AR231453 is highly selective for GPR119, showing no activity at over 230 other G protein-coupled receptors.[1] The binding of AR231453 to GPR119 leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[1] This increase in cAMP has two main downstream effects:

-

In pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion.

-

In intestinal L-cells: Increased cAMP stimulates the release of GLP-1, an incretin hormone that further potentiates insulin secretion from β-cells in a glucose-dependent manner.[3][4]

The activation of GPR119 by AR231453 has also been shown to stimulate β-cell replication, which could have long-term beneficial effects on islet function.[3]

In Vitro Potency

AR231453 has demonstrated high potency in various in vitro assays, as summarized in the table below.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 4.7 | [1] |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 | [1] |

In Vivo Efficacy

In vivo studies in mouse models of diabetes have shown that oral administration of AR231453 leads to improved glucose tolerance and enhanced insulin secretion.

| Animal Model | Dosage | Administration | Key Findings | Reference |

| C57BL/6 Mice | 20 mg/kg | Oral, once | Markedly improved oral glucose tolerance. | [1] |

| Diabetic C57BL/6 Mice | 10 mg/kg/day | Daily | Stimulated β-cell replication and improved islet graft function. | [3][4] |

Pharmacokinetics

While AR231453 is consistently described as an "orally available" and "orally efficacious" compound, specific quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are not publicly available in the reviewed literature. Similarly, detailed information on the metabolism and excretion of AR231453 has not been reported.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

cAMP Accumulation Assay

This assay measures the ability of AR231453 to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human GPR119.

-

Protocol:

-

HEK293-hGPR119 cells are cultured to 80-90% confluency.

-

Cells are harvested and seeded into 384-well microplates.

-

Serial dilutions of AR231453 are prepared in an appropriate assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO) are also prepared.

-

The diluted compounds, positive control, and vehicle control are added to the respective wells.

-

The plate is incubated to allow for cAMP accumulation.

-

Intracellular cAMP levels are measured using a detection kit (e.g., HTRF, FRET, or luminescence-based).

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the AR231453 concentration to calculate the EC50 value.

References

- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

AR231453: A Deep Dive into its Role in Incretin Hormone Secretion

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of AR231453, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), and its significant role in the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of metabolic diseases, endocrinology, and pharmacology.

Executive Summary

AR231453 has emerged as a critical pharmacological tool for understanding the therapeutic potential of GPR119 activation in the context of type 2 diabetes and other metabolic disorders. Its primary mechanism of action involves the stimulation of GLP-1 and GIP release from enteroendocrine L-cells and K-cells in the gastrointestinal tract, respectively. This, in turn, leads to a cascade of beneficial metabolic effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying. The glucoregulatory effects of AR231453 are largely dependent on intact incretin receptor signaling, highlighting the indirect nature of its action on pancreatic beta-cells.

Core Mechanism of Action: The GPR119 Signaling Pathway

AR231453 exerts its effects by binding to and activating GPR119, a Gs alpha subunit-coupled receptor. This activation initiates a downstream signaling cascade that is central to its secretagogue activity.

Upon agonist binding, the Gs alpha subunit of the G protein dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in the exocytosis of hormone-containing granules, ultimately resulting in the secretion of GLP-1 and GIP.

Quantitative Data on AR231453-Mediated Incretin Secretion

The following tables summarize the quantitative data from various preclinical studies investigating the effects of AR231453 on GLP-1 and GIP secretion.

Table 1: In Vitro Efficacy of AR231453 on GLP-1 Secretion

| Cell Line | Parameter | Value | Reference |

| GLUTag | EC50 | 56 nM | [1] |

| GLUTag | EC50 | 4.3 nM | [2] |

Note: The discrepancy in EC50 values may be attributed to differences in experimental conditions and assay methodologies.

Table 2: In Vitro Fold-Increase in GLP-1 Secretion with AR231453

| Cell/Tissue Model | AR231453 Concentration | Fold-Increase vs. Basal | Reference |

| Primary Murine Colonic Cultures | 100 nM | 4.6 | [3] |

| Primary Murine Ileal Cultures | 100 nM | 2.9 | [3] |

Table 3: In Vivo Effects of AR231453 on Plasma Incretin Levels in Mice

| Incretin | AR231453 Dose (Oral Gavage) | Fold-Increase vs. Vehicle | Time Point | Reference |

| Active GLP-1 | 10 mg/kg (+ sitagliptin) | ~6 | 2 min post-glucose | [2] |

| Total GIP | 10 mg/kg | Significantly Enhanced | 0-60 min post-glucose | [2][4] |

| Total GLP-1 | 20 mg/kg | Robustly Increased | Post-glucose challenge | [5] |

| Total GIP | 20 mg/kg | Not Significantly Increased | Post-glucose challenge | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to assess the activity of AR231453.

In Vitro GLP-1 Secretion Assay

This protocol is designed to measure GLP-1 secretion from an enteroendocrine L-cell model, such as GLUTag or STC-1 cells, in response to AR231453.

Key Reagents and Conditions:

-

Cell Lines: GLUTag, STC-1, or primary intestinal cultures.

-

AR231453: Typically dissolved in DMSO and diluted in assay buffer.

-

Assay Buffer: Serum-free DMEM or HEPES-based buffers, with or without glucose.

-

Incubation Time: Generally 1 to 2 hours at 37°C.

-

Detection Method: Commercially available GLP-1 ELISA kits (active or total).

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of AR231453 on glucose homeostasis and incretin secretion in a physiological context.

Key Considerations:

-

Animal Models: C57BL/6 mice are commonly used. Genetically modified models (e.g., GPR119 knockout, incretin receptor knockout) are valuable for mechanistic studies.

-

AR231453 Formulation: Typically prepared in a vehicle such as 80% PEG400, 10% Tween 80, and 10% ethanol[6].

-

Blood Collection: Blood samples should be collected into tubes containing a DPP-4 inhibitor (for active GLP-1 measurement) and other protease inhibitors.

-

Hormone Measurement: Plasma GLP-1 and GIP levels are measured using specific ELISA or radioimmunoassay (RIA) kits.

Discussion and Future Directions

The data presented in this guide unequivocally demonstrate that AR231453 is a potent stimulator of both GLP-1 and GIP secretion. Its in vitro and in vivo activities are well-documented, providing a strong rationale for the exploration of GPR119 as a therapeutic target for type 2 diabetes.

However, it is noteworthy that some in vivo studies have shown a more pronounced effect of AR231453 on GLP-1 secretion compared to GIP secretion[5]. The reasons for this discrepancy are not fully understood but may relate to the differential expression and/or coupling efficiency of GPR119 in L-cells versus K-cells.

Future research in this area should focus on:

-

Elucidating the precise molecular mechanisms that differentiate GPR119 signaling in L-cells and K-cells.

-

Investigating the potential for synergistic effects when GPR119 agonists are co-administered with other antidiabetic agents, such as DPP-4 inhibitors.

-

Developing novel GPR119 agonists with improved pharmacokinetic and pharmacodynamic profiles for clinical development.

Conclusion

AR231453 has been instrumental in validating GPR119 as a key regulator of incretin hormone secretion. The comprehensive data and protocols outlined in this technical guide provide a solid foundation for further research and development in this promising area of metabolic disease therapy. The continued investigation of GPR119 and its agonists holds the potential to deliver novel and effective treatments for patients with type 2 diabetes and related metabolic disorders.

References

- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AR231453 (in vitro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][4] Its activation by agonists like AR231453 initiates a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from β-cells and indirect stimulation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4] These effects are mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] AR231453 has been demonstrated to stimulate cAMP accumulation and enhance glucose-dependent insulin release in various cell-based models, making it a valuable tool for studying GPR119 signaling and function.[1][2][3]

Data Presentation: In Vitro Activity of AR231453

The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key in vitro assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | - | EC50 | 4.7 nM | [2] |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [2] |

| GPR119 Agonist Activity | - | EC50 | 4.7 - 9 nM | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by AR231453 and a typical experimental workflow for an in vitro assay.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AR231453 in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes.[2] Activation of GPR119 by AR231453 stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This cascade of events results in two primary beneficial effects for glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: AR231453 potentiates the release of insulin from pancreatic β-cells in the presence of elevated glucose levels.[5][6]

-

Increased Incretin Hormone Release: It stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and promotes satiety.[2][7]

These application notes provide a comprehensive overview of the use of AR231453 in preclinical diabetic mouse models, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

AR231453 acts as a GPR119 agonist. The binding of AR231453 to GPR119 on pancreatic β-cells and intestinal L-cells initiates a signaling cascade that ultimately leads to improved glucose homeostasis.

References

- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]